N-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioyl]benzamide is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioyl]benzamide involves multiple steps, including cyclization and functional group transformations. The key steps typically involve:
Cyclization: Formation of the tetracyclic core through intramolecular cyclization reactions.
Functional Group Transformations: Introduction of the carbothioyl and benzamide groups through nucleophilic substitution and acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can modify the benzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzamides.
Scientific Research Applications
N-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Properties
Molecular Formula |
C22H18N2O3S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[(13R,17S)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carbothioyl]benzamide |
InChI |
InChI=1S/C22H18N2O3S/c25-21(15-7-2-1-3-8-15)23-22(28)24-20-16(13-27-24)12-26-18-11-10-14-6-4-5-9-17(14)19(18)20/h1-11,16,20H,12-13H2,(H,23,25,28)/t16-,20+/m1/s1 |
InChI Key |
KNVFXCUPOOWGDC-UZLBHIALSA-N |
Isomeric SMILES |
C1[C@@H]2CON([C@@H]2C3=C(O1)C=CC4=CC=CC=C43)C(=S)NC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=S)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.